molecular formula C11H7BrN4O3 B13037953 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Cat. No.: B13037953
M. Wt: 323.10 g/mol
InChI Key: BPQNNRVXFAYIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route includes:

    Bromination: Introduction of a bromine atom to the chromenone core.

    Methoxylation: Addition of a methoxy group to the appropriate position on the chromenone ring.

    Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving azide and nitrile precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the chromenone ring.

    Reduction: Reduction reactions could modify the bromine or methoxy groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted chromenones.

Scientific Research Applications

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, methoxy, and tetrazole groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-chromen-2-one: Lacks the methoxy and tetrazole groups.

    7-Methoxy-2H-chromen-2-one: Lacks the bromine and tetrazole groups.

    3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine and methoxy groups.

Uniqueness

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of bromine, methoxy, and tetrazole functionalities, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the chromen-2-one class. Its unique structure, featuring a bromine atom at the 6th position, a methoxy group at the 7th position, and a tetrazole ring at the 3rd position, contributes to its significant biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇BrN₄O₃, with a molecular weight of approximately 305.09 g/mol. The compound's structural features are summarized in the table below:

ComponentPositionDescription
Bromine6thHalogen substituent
Methoxy7thAlkoxy group
Tetrazole3rdHeterocyclic ring

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The presence of the tetrazole ring enhances its biological activity by facilitating interactions with key molecular targets involved in cancer progression.

Anticancer Activity

Several studies have assessed the anticancer potential of this compound:

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma). For instance, it demonstrated an IC₅₀ value comparable to established chemotherapeutic agents, indicating potent antiproliferative properties .
  • Mechanism of Action : The compound's mechanism involves interference with cellular signaling pathways and inhibition of specific enzymes crucial for tumor growth. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and caspase-7 while downregulating anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. Comparative studies with structurally similar compounds reveal insights into its SAR:

Compound NameKey DifferencesIC₅₀ (µM)
7-Hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-oneLacks bromine at position 6Higher than 10
6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-oneLacks methoxy at position 7Higher than 15
6-Bromo-7-hydroxy-2H-chromen-2-oneLacks tetrazoleHigher than 20

The presence of both bromine and tetrazole groups appears critical for enhancing anticancer activity .

Case Studies

Case Study: Inhibition of Tumor Cell Growth
A study evaluated the effects of various derivatives of chromenone compounds on tumor cell lines. Among them, this compound exhibited superior antiproliferative effects, with an IC₅₀ value significantly lower than many tested analogs. This finding underscores its potential as a lead compound for developing new anticancer therapies .

Case Study: Enzyme Inhibition
Research focused on the enzyme inhibitory properties of this compound revealed its ability to inhibit kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased rates of apoptosis in treated cells .

Properties

Molecular Formula

C11H7BrN4O3

Molecular Weight

323.10 g/mol

IUPAC Name

6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16)

InChI Key

BPQNNRVXFAYIEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.